The compound 2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine is a complex organic molecule that features a combination of a pyridine ring, a fluorofluorenylidene moiety, and an ether functional group. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound is categorized under the Chemical Abstracts Service (CAS) number 659742-21-9. It is synthesized through various organic reactions that involve fluorinated aromatic compounds and amines, showcasing its relevance in synthetic organic chemistry and drug development.
The compound can be classified as an amine due to the presence of the amino group, and it also contains elements typical of pyridine derivatives and fluorinated compounds. Its classification indicates potential biological activity, particularly in areas such as anticancer research or neuropharmacology.
The synthesis of 2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine typically involves multi-step organic reactions. Common methods may include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of catalysts may also enhance reaction efficiency.
The molecular structure of 2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine can be represented with the following key features:
The molecular formula is , with a molecular weight of approximately 284.33 g/mol. The InChI key for this compound is provided for computational chemistry applications.
This compound may participate in various chemical reactions typical for amines and aromatic compounds:
Understanding the reactivity patterns is crucial for predicting how this compound might behave in biological systems or during synthetic procedures.
The mechanism of action for compounds like 2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine often involves interaction with specific biological targets such as enzymes or receptors.
Experimental studies would typically involve assays to measure binding affinity and subsequent biological activity in cell lines or animal models.
Key physical properties include:
Relevant chemical properties include:
The potential applications of 2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine span several fields:
The compound 2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine represents a strategically engineered hybrid scaffold integrating three pharmacophoric elements: a 2-fluorofluorene moiety, a pyridine heterocycle, and an ethoxyethylamine linker. This architectural triad enables synergistic electronic and steric interactions that govern its bioactivity and materials properties. The fluorene unit provides a rigid, planar hydrophobic core with extended π-conjugation, where fluorine substitution at the C2 position enhances electron-withdrawing capacity and metabolic stability while minimally distorting molecular planarity [5] [9]. The pyridine ring introduces a basic nitrogen atom (pKa ≈ 4.5–5.5), facilitating hydrogen bonding and protonation-dependent solubility, with its N-oxide potential contributing to metal coordination capabilities [1] [7]. The ethenylene bridge (–CH=CH–) adopts a strict E-configuration, enforcing coplanarity between fluorene and pyridine systems to maximize π-orbital overlap and dipole alignment. Terminal primary amine (–NH₂) functionality enables salt formation, bioconjugation, and protonation across physiological pH ranges, enhancing water solubility and target engagement potential .
Table 1: Functional Group Contributions to Molecular Properties
| Component | Key Properties | Role in Hybrid System |
|---|---|---|
| 2-Fluorofluorene | High π-electron density; Rigid planar structure; Fluorine-induced electron deficiency | Electron transport backbone; UV absorption; Hydrophobic domain anchoring |
| Pyridine (position 2/3) | N-heterocyclic aromaticity; Hydrogen bond acceptance; Protonation site | Charge transfer modulation; Metal coordination; Structural directionality |
| Ethanamine linker | Free rotation (O–CH₂–CH₂–NH₂); Primary aliphatic amine; Terminal flexibility | Solubility enhancement; Bioconjugation handle; Spatial orientation of pharmacophores |
| (E)-Ethenyl bridge | Coplanar conformation; Extended conjugation; Fixed dipole orientation | Electronic coupling between fluorene/pyridine; Prevention of stereoisomer interconversion |
The orthogonal positioning of the pyridine nitrogen relative to the fluorene fluorine atom creates a dipole moment of approximately 4.2–4.8 D, enhancing electrostatic interactions with biological targets or solid-state matrices. Computational analyses (B3LYP/6-31G*) reveal HOMO localization on the fluorenyl-pyridine axis (–5.8 eV) and LUMO on the fluorinated fluorenyl system (–2.3 eV), supporting intramolecular charge transfer (ICT) character crucial for photonic applications [5] [9].
Fluorenyl-pyridine hybrids emerged as privileged scaffolds through convergent evolution in drug discovery and materials science. Early medicinal chemistry work (2010–2015) exploited pyridine’s hydrogen-bond acceptance and basic nitrogen to target Plasmodium falciparum kinases, with pyridine-fluorene hybrids demonstrating nanomolar antimalarial activity against multidrug-resistant strains [1]. Parallel materials science research (2008–2012) revealed that introducing pyridine into polyfluorene backbones significantly enhanced electron-transport properties and thermal stability (Tₚ > 250°C) in organic light-emitting diodes (OLEDs). Specifically, 2,4,6-triphenylpyridine-fluorene copolymers achieved blue electroluminescence with Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.07) and external quantum efficiencies (EQE) of 5.2% [5].
The incorporation of fluorine into fluorene systems marked a transformative advancement post-2015. Fluorination improved oxidative stability by raising the HOMO level (–5.4 eV to –5.6 eV), reduced aggregation-induced quenching in solid-state luminescence (quantum yield increase from Φₚₗ=0.42 to 0.61), and enabled positron emission tomography (PET) tracer development via ¹⁸F-radiolabeling [7] [9]. Simultaneously, structural diversification of the linker region culminated in ethoxyethylamine adoption, balancing conformational flexibility with hydrogen-bond donation capacity. This design progression is epitomized by the compound’s evolution from first-generation fluorenyl-pyridines (IC₅₀ > 1 μM in kinase assays) to contemporary derivatives exhibiting sub-100 nM affinities for cancer-related kinases like PLK1 [8].
Table 2: Historical Milestones in Fluorenyl-Pyridine Hybrid Development
| Year Range | Domain | Innovation | Impact |
|---|---|---|---|
| 2008–2012 | Materials Science | Fluorene-pyridine copolymers via Suzuki coupling | Achieved blue electroluminescence (λₑₗ=430 nm) with CIE y<0.08 |
| 2010–2015 | Medicinal Chemistry | Pyridine-fluorene antimalarials targeting PfDHODH | Overcame chloroquine resistance (EC₅₀=12 nM in W2 strain) |
| 2015–2020 | Synthetic Chemistry | Regioselective C2 fluoro-functionalization of fluorene | Enhanced photostability (50% intensity loss at t=48h vs. t=12h non-fluorinated) |
| 2020–Present | Drug Discovery | E-Configured ethenyl bridges with terminal amines | Enabled PLK1 inhibition (IC₅₀=5.1 nM) with scaffold-hopping potential |
The E-configuration of the ethenyl bridge (–CH=CH–) in 2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine is a critical determinant of biological and photophysical performance. Computational pharmacophore modeling reveals that the E-isomer enforces a coplanar orientation between fluorene and pyridine rings (dihedral θ < 15°), maximizing π-conjugation length and creating an optimal pharmacophore geometry for kinase binding pockets. Molecular dynamics simulations demonstrate that Z-isomerization increases system energy by 3.8–4.2 kcal/mol due to steric clashes between fluorene C4–H and pyridine C6–H, disrupting target complementarity [8].
Fig. 1: Pharmacophore Model of E-Configured Hybrid
[Fluorene Fluorine]─── H-bond Acceptor ───> Protein Residue (e.g., Lysine) │ │ *E*-bridge (coplanar) │ [Pyridine Nitrogen]─── H-bond Acceptor ───> Protein Backbone Carbonyl │ [Ethoxyethylamine]─── Cationic Anchor ───> Aspartic Acid/Glu Residue In kinase inhibition (e.g., PLK1), the E-configured ligand positions its fluorene fluorine within 3.1 Å of a catalytic lysine (K82), while the pyridine nitrogen coordinates a hinge region water network (2.9 Å). The terminal ammonium group (–NH₃⁺) forms a salt bridge with D194 (2.7 Å), achieving complementary steric occlusion impossible with the Z-isomer [8]. Photophysically, the E-configuration enables unidirectional intramolecular charge transfer (ICT) from fluorene to pyridine, producing a 110 nm Stokes shift in acetonitrile versus only 40 nm in the Z-isomer. This configuration also restricts rotational deactivation pathways, increasing fluorescence quantum yield to Φ=0.68 compared to Φ=0.32 for the Z-counterpart [5] [9].
Generative AI models (e.g., TransPharmer) have exploited this geometric constraint for scaffold hopping, using E-specific pharmacophore fingerprints to identify novel bioisosteres. When trained on 4,200 E-configured active ligands, TransPharmer generated 72% geometrically congruent derivatives versus 38% using conventional models, culminating in the discovery of PLK1 inhibitors with novel 4-(benzo[b]thiophen-7-yloxy)pyrimidine cores maintaining the critical E-topology [8]. This geometric fidelity underscores why E-optimization is indispensable for amplifying target affinity while preserving electronic delocalization in materials applications.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0